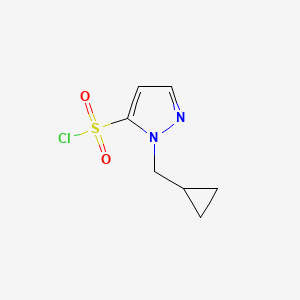

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride

描述

属性

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDVNZDEPDIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using cyclopropylmethyl boronic acid and a suitable halogenated pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学研究应用

Organic Synthesis

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various complex organic molecules. Its sulfonyl chloride group is highly reactive, making it suitable for:

- Formation of Sulfonamides : Reacts with amines to form sulfonamides, which are valuable in pharmaceuticals.

- Synthesis of Sulfonate Esters : Engages with alcohols to produce sulfonate esters, useful in various chemical reactions.

- Modification of Proteins : The compound can be employed in protein modification studies due to its ability to form covalent bonds with nucleophilic sites on proteins.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Enzyme Inhibition Studies : It has been used in research focused on enzyme inhibition, particularly targeting lactate dehydrogenase (LDH), which plays a crucial role in metabolic processes .

- Drug Development : The compound serves as a scaffold for designing new inhibitors against various biological targets, including those involved in cancer and infectious diseases .

Biological Studies

The compound's reactivity allows it to be used in biological studies, particularly in the investigation of:

- Protein Functionality : By modifying specific amino acids within proteins, researchers can study the effects on protein function and interaction with other biomolecules.

- Mechanistic Studies : Understanding how the compound interacts with biological targets aids in elucidating mechanisms of action for potential drug candidates.

Industrial Applications

In the industrial sector, this compound is considered for:

- Production of Specialty Chemicals : Its versatility allows it to be used in creating specialty chemicals that require specific functional groups for further reactions .

- Material Science : The compound's properties can be exploited in developing new materials with tailored functionalities.

Case Study 1: Enzyme Inhibition

A study highlighted the use of this compound as a lead compound for developing LDH inhibitors. Researchers reported its ability to inhibit cellular lactate production significantly, showcasing its potential as a therapeutic agent against metabolic disorders .

Case Study 2: Protein Modification

In another investigation, the compound was utilized to modify specific proteins involved in signaling pathways. By forming covalent bonds with target proteins, researchers could manipulate their activity and study downstream effects on cellular functions.

作用机制

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and enzymes. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

相似化合物的比较

Table 1: Key Structural Comparisons

Key Observations :

Core Heterocycle :

- The target compound and share a pyrazole core, whereas features a piperazine ring. Pyrazole derivatives are often prioritized for their metabolic stability and hydrogen-bonding capabilities compared to piperazines, which are more basic and conformationally flexible .

The sulfonyl chloride group in the target compound is markedly more electrophilic than the sulfanyl group in , enabling diverse derivatization (e.g., sulfonamide formation) .

Reactivity and Applications :

- The amine hydrochloride in is a nucleophilic building block for coupling reactions, contrasting with the sulfonyl chloride’s role as an electrophilic intermediate .

- The trifluoromethyl and aldehyde groups in increase lipophilicity and reactivity toward condensation or redox reactions, which are absent in the target compound .

Pharmacological and Industrial Relevance

- Target Compound : The sulfonyl chloride moiety is critical in synthesizing protease inhibitors or kinase-targeting drugs. Its cyclopropylmethyl group may enhance blood-brain barrier penetration .

- Compound : The piperazine-cyclohexane scaffold is common in antipsychotics (e.g., aripiprazole analogs), leveraging the amine’s basicity for receptor interactions .

- Compound : The trifluoromethyl and sulfanyl groups suggest utility in agrochemicals (e.g., fungicides) due to enhanced environmental persistence .

生物活性

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, characterized by its unique cyclopropylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, primarily attributed to the reactive sulfonyl chloride functional group. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C9H10ClN2O2S

- Molecular Weight : Approximately 248.71 g/mol

- Functional Groups : Sulfonyl chloride (-SO2Cl), pyrazole ring

The sulfonyl chloride group is known for its high reactivity, particularly in nucleophilic substitution reactions, which can modify biological macromolecules such as proteins and enzymes.

The biological activity of this compound is largely due to the ability of the sulfonyl chloride moiety to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The modification of active sites can inhibit enzymatic activity.

- Protein Function Alteration : Changes in protein structure may affect their biological functions, influencing pathways such as metabolism and signaling.

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Inhibition Studies :

- The compound has been tested for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of human lactate dehydrogenase (LDH), a key enzyme in glycolysis and cancer metabolism .

- Quantitative high-throughput screening (qHTS) has identified lead compounds with low nanomolar inhibition against LDHA and LDHB, suggesting that similar pyrazole derivatives could exhibit comparable activities .

-

Covalent Modification :

- The sulfonyl chloride moiety allows for the covalent modification of nucleophilic amino acid residues in proteins. This property can be exploited to develop biochemical probes for studying enzyme mechanisms and cellular pathways .

- Cell-Based Assays :

Case Study 1: Lactate Dehydrogenase Inhibition

A study focusing on pyrazole-based inhibitors reported that certain derivatives exhibited potent inhibition of lactate dehydrogenase (LDH) activity, with IC50 values in the low nanomolar range. The study utilized structure-based design and optimization techniques to enhance the efficacy and selectivity of these compounds .

Case Study 2: Protein Modification

Research has shown that sulfonyl chlorides can selectively modify cysteine residues in proteins, leading to significant alterations in their function. This mechanism was demonstrated using various sulfonyl chloride derivatives, including those structurally related to this compound .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(Cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride | Cyclobutylmethyl substituent | May exhibit different pharmacokinetics |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Contains two methyl groups on the pyrazole ring | Enhanced lipophilicity; diverse biological activity |

常见问题

Q. Advanced Research Focus

- Stability Assays : Incubate derivatives in PBS (pH 7.4) at 37°C and monitor degradation via LCMS over 24–48 hours .

- Control Experiments : Compare activity of hydrolytically stable analogs (e.g., sulfonamides) to assess whether bioactivity originates from the parent compound or degradation products .

What structural analogs of this compound have shown promise in medicinal chemistry, and how do their properties differ?

Q. Advanced Research Focus

| Compound | Key Feature | Reactivity/Bioactivity |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | No cyclopropyl group | Lower metabolic stability in hepatic microsome assays |

| 5-Chloro-3-isopropyl-pyrazole sulfonyl chloride | Chlorine substituent | Enhanced electrophilicity; higher cytotoxicity |

| Pyridine-4-sulfonyl chloride | Pyridine ring | Improved solubility but reduced CNS penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。